molecular formula C7H5N3O B13561851 [1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde

[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B13561851
M. Wt: 147.13 g/mol
InChI Key: HTEFAZUTXMJEHE-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a fused triazole and pyridine ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which leads to the formation of the triazolopyridine ring system . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated triazolopyridines and other substituted derivatives.

Mechanism of Action

The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

triazolo[1,5-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-5-6-7-3-1-2-4-10(7)9-8-6/h1-5H

InChI Key

HTEFAZUTXMJEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=NN2C=C1)C=O

Origin of Product

United States

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